Demethoxyfumitremorgin C is primarily sourced from Aspergillus fumigatus, a species known for producing various bioactive compounds. The classification of this compound falls under the category of nitrogen-containing secondary metabolites, specifically alkaloids, which are often derived from amino acids and play crucial roles in plant and fungal defense mechanisms .
The synthesis of demethoxyfumitremorgin C can be achieved through several methods, including both natural biosynthetic pathways and synthetic organic chemistry techniques. The biosynthetic pathway begins with the condensation of L-tryptophan and L-proline to form brevianamide F, catalyzed by the non-ribosomal peptide synthetase FtmPS. This is followed by prenylation and further modifications leading to the formation of tryprostatin B, which serves as a precursor to demethoxyfumitremorgin C .
In laboratory settings, a concise synthetic route has been developed using an acyliminium Pictet-Spengler condensation reaction involving L-tryptophan methyl ester and senecialdehyde with Fmoc-L-Pro-Cl. This method highlights the versatility of synthetic organic chemistry in producing complex natural products .
Demethoxyfumitremorgin C has a complex molecular structure characterized by multiple rings and functional groups typical of alkaloids. Its molecular formula is , with a molecular weight of approximately 320.38 g/mol. The structural features include an indole ring system, which is common in many biologically active compounds, contributing to its pharmacological properties .
The chemical reactions involving demethoxyfumitremorgin C primarily focus on its formation through biosynthetic pathways as well as its interactions with biological targets. The formation involves key enzymatic steps such as:
These reactions are crucial for the structural complexity and biological activity of demethoxyfumitremorgin C .
Demethoxyfumitremorgin C exerts its biological effects primarily through inhibition of cell cycle progression in mammalian cells. It has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly, which is essential for proper cell division. This mechanism is particularly relevant in cancer treatment as it targets rapidly dividing cells, making it a candidate for further development as an anti-cancer therapeutic agent .
Demethoxyfumitremorgin C exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and potential pharmaceutical applications .
Demethoxyfumitremorgin C has significant applications in scientific research, particularly in pharmacology and medicinal chemistry. Its primary uses include:
Demethoxyfumitremorgin C (DFC) is a prenylated indole alkaloid characterized by a diketopiperazine core formed by condensation of L-tryptophan and L-proline residues. Its systematic IUPAC name is (6aS,10aR)-6,6a,7,8,9,10a-Hexahydro-5H-indolizino[3,2-b]indol-11-one, with the molecular formula C~21~H~23~N~3~O~2~ (molecular weight: 349.43 g/mol) [3] [7]. Structurally, DFC lacks the methoxy group (–OCH~3~) at the C-13 position of the indole ring compared to its analog fumitremorgin C, hence the designation "demethoxy" [1] [8]. The compound features a reverse C2-prenyl moiety and a spiro-indoline ring system, contributing to its three-dimensional complexity [1]. Its core scaffold classifies it within the fumitremorgin-type alkaloids, a subgroup of tremorgenic mycotoxins produced by filamentous fungi. The stereochemistry at C-12 and C-13 (β-configuration) is a key determinant of its bioactivity [1] [8].
Table 1: Structural Features of Demethoxyfumitremorgin C and Related Analogs
Compound | Molecular Formula | Molecular Weight | Key Structural Modifications |
---|---|---|---|
Demethoxyfumitremorgin C | C~21~H~23~N~3~O~2~ | 349.43 g/mol | Absence of C-13 methoxy group |
Fumitremorgin C | C~22~H~25~N~3~O~3~ | 379.46 g/mol | Methoxy group at C-13 |
Tryprostatin B | C~21~H~23~N~3~O~2~ | 349.43 g/mol | Non-cyclized prenylated brevianamide F |
DFC was first isolated in the late 20th century from marine-derived strains of Aspergillus fumigatus collected from holothurians (Stichopus alternata) in the South China Sea [1] [8]. Subsequent studies identified it as a metabolic intermediate in the fumitremorgin biosynthetic pathway of terrestrial Aspergillus and Penicillium species, notably A. fumigatus BM939 and A. novofumigatus [1] [7]. The compound’s discovery emerged during bioactivity-guided fractionation studies targeting fungal metabolites with cytotoxic properties. Notably, DFC-producing fungi are predominantly ascomycetous endophytes, with recent isolations reported from the endophytic fungus Aspergillus fumigatus residing in Melia azedarach (Chinaberry tree) tissues [8] [9]. Marine ecosystems remain significant sources, with DFC consistently detected in sediments colonized by Aspergillus spp. [9].
DFC occupies a central biosynthetic position within the fumitremorgin/verruculogen pathway:
Structurally, DFC belongs to the "simple" fumitremorgins—characterized by a single prenyl moiety and lacking the endoperoxide bridge (e.g., verruculogen) or additional O-prenylation (e.g., fumitremorgin A) [1]. Its biosynthetic intermediates and derivatives include:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3